molecular formula C18H24ClNO4 B063365 1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid CAS No. 174606-16-7

1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid

Cat. No. B063365
CAS RN: 174606-16-7
M. Wt: 353.8 g/mol
InChI Key: NFBWLXLJPIEKQE-UHFFFAOYSA-N
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Description

“1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 174606-16-7 . It is also known by other names such as “1-Boc-3-(4-chlorobenzyl)-3-carboxypiperidine” and "3-(4-Chlorobenzyl)piperidine-3-carboxylic acid, N-BOC protected" .


Molecular Structure Analysis

The molecular weight of this compound is 352.84 . The InChI code for this compound is 1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valuable as a building block for the synthesis of various pharmacologically active molecules. Its piperidine core is a common motif in drugs, and the tert-butyl oxycarbonyl (Boc) group serves as a protective group for amines, which can be selectively removed under mild acidic conditions .

Pharmacology

Pharmacological studies often utilize this compound for the development of new therapeutic agents. The presence of the 4-chlorobenzyl moiety offers potential for creating molecules with high affinity to certain biological targets, such as receptors or enzymes involved in disease pathways .

Organic Synthesis

In organic synthesis, this compound can be used as an intermediate for the preparation of complex molecules. Its reactive carboxylic acid group allows for coupling reactions with various amines, alcohols, and other nucleophiles, which is essential in the synthesis of diverse organic compounds .

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reference material in chromatographic methods to quantify or identify similar structures in complex mixtures. Its unique chemical signature helps in the calibration of instruments and validation of analytical methods .

Materials Science

In the field of materials science, researchers can explore the use of this compound in the design of novel organic materials. Its rigid structure could be beneficial in creating polymers with specific mechanical properties or in the development of organic semiconductors .

Biochemistry

Biochemists might investigate the compound’s interaction with biological macromolecules. It could serve as a probe to study enzyme kinetics or as a ligand to explore the binding dynamics in protein-ligand interactions, contributing to our understanding of biochemical processes .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety data sheets are available for more detailed safety information .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWLXLJPIEKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403570
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174606-16-7
Record name 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Ethyl-3-(4-chlorobenzyl)-N-Boc-piperidin-3-caroxylate (36.4 g, 0.105 mol) in isopropyl alcohol (300 mL) was treated with 10N NaOH (300 mL). The mixture was heated at reflux for 48 hours. The reaction was cooled to room temperature and carefully neutralized by pouting over 1 L of crashed ice and adding 6 N HCl until pH 3. The mixture was then extracted with ethyl acetate (3×500 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure to give 31 g of the product. 1H NMR CDCl3 δ 10.18 (br s), 7.26 (d, J=8.5 Hz, 2H), 7.04 (d, J=8.5 Hz, 2H), 3.95 (m, 1H), 3.6 (m, 1H), 3.2 (m, 2H), 2.90 (d, J=12 Hz, 1H), 2.78 (d, J=12 Hz, 1H), 2.00 (m, 1H), 1.75-1.30 (m, 3H), 1.44 (s, 9H).
Name
Ethyl-3-(4-chlorobenzyl)-N-Boc-piperidin-3-caroxylate
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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